molecular formula C7H10O3 B8230370 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B8230370
M. Wt: 142.15 g/mol
InChI Key: XHCMKCDMGJXYGI-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid is used extensively in scientific research, particularly in the fields of chemistry and materials science. Its applications include:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid involves its participation in cycloaddition reactions. The compound acts as an acetylene equivalent, forming adducts through concerted pathways rather than stepwise radical mechanisms . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable adducts with various reagents.

Comparison with Similar Compounds

3-Oxabicyclo[3.2.0]heptane-6-carboxylic acid can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific ring fusion and its effectiveness in cycloaddition reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

3-oxabicyclo[3.2.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7(9)5-1-4-2-10-3-6(4)5/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCMKCDMGJXYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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